Product packaging for 1,2-Cyclohexanedicarboxamide(Cat. No.:CAS No. 5418-08-6)

1,2-Cyclohexanedicarboxamide

Cat. No.: B12799243
CAS No.: 5418-08-6
M. Wt: 170.21 g/mol
InChI Key: LGFUGDIGUMLNBI-UHFFFAOYSA-N
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Description

1,2-Cyclohexanedicarboxamide is a synthetic carboxamide compound of interest in various biochemical and pharmacological research fields. Carboxamide functional groups are present in a wide range of bioactive molecules, including some with demonstrated anticonvulsant properties in preclinical studies . Researchers are exploring this structural motif for its potential to interact with biological targets; for instance, related cyclohexanecarboxamide derivatives have been investigated for their activity on specific pathways, such as the Nrf2-ARE antioxidative response system . The dicarboxamide structure provides multiple sites for hydrogen bonding and molecular recognition, making it a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents and in chemical biology for studying protein-ligand interactions. As with many research chemicals, its specific mechanism of action and full research value are subjects of ongoing investigation. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O2 B12799243 1,2-Cyclohexanedicarboxamide CAS No. 5418-08-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5418-08-6

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

cyclohexane-1,2-dicarboxamide

InChI

InChI=1S/C8H14N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2,(H2,9,11)(H2,10,12)

InChI Key

LGFUGDIGUMLNBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 1,2 Cyclohexanedicarboxamide and Its Derivatives

Established Synthetic Routes to the 1,2-Cyclohexanedicarboxamide Core Structure

Traditional synthetic strategies primarily rely on the modification of pre-existing cyclohexane (B81311) precursors, such as dicarboxylic acids or their derivatives. These routes are well-documented and offer reliable access to the target dicarboxamide structure.

One potential pathway to the this compound scaffold involves the ring-opening of a lactone (cyclic ester) precursor. This strategy is particularly useful as the aminolysis of lactones is an atom-economical method for forming hydroxy-amides. researchgate.net The synthesis can be envisioned starting from a bicyclic lactone derived from the cyclohexane framework.

The process of lactone aminolysis involves the nucleophilic attack of an amine or ammonia (B1221849) on the lactone's carbonyl group, leading to the cleavage of the ester bond and the formation of an amide and a hydroxyl group. organic-chemistry.org Various catalysts can facilitate this transformation under mild conditions, including Lewis acids like lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) and organic guanidine (B92328) catalysts. organic-chemistry.orgnih.gov While direct synthesis of this compound from a simple lactone is not straightforward, a polysubstituted bicyclic lactone could be designed to yield the desired structure upon ring-opening and subsequent functional group manipulation. For instance, a bicyclic γ-lactone fused to the cyclohexane ring could undergo aminolysis, with the resulting hydroxy-amide intermediate being further converted to the final dicarboxamide product. Carboxylic acids have also been found to promote lactone aminolysis, functioning as bifunctional catalysts that mediate proton transfer. acs.orggoogle.com

Once the this compound core is synthesized, the primary amide groups (-CONH₂) serve as points for further molecular diversification. Standard organic transformations can be employed to produce a variety of N-substituted derivatives.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom of the amide. It is typically achieved by deprotonating the amide with a suitable base to form an amidate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. A complementary approach involves utilizing amides as direct alkylating agents through activation with reagents like triflic anhydride (B1165640) (Tf₂O). rsc.org Ruthenium-catalyzed N-alkylation using alcohols as the alkylating agents represents a more atom-economic alternative. nih.gov

N-Arylation: The formation of a bond between the amide nitrogen and an aryl group can be accomplished using transition metal-catalyzed cross-coupling reactions. Modern methods employ photoredox/nickel dual catalysis to facilitate this transformation under mild conditions with weak inorganic bases. digitellinc.com

N-Acylation: The introduction of an acyl group to the amide nitrogen forms an imide. This is a common reaction for preparing secondary and tertiary amides using various acylating agents. researchgate.net This derivatization can significantly alter the electronic and steric properties of the original amide functionality.

These derivatization strategies allow for the fine-tuning of the molecule's properties for various applications in materials science and medicinal chemistry.

The 1,2-disubstituted cyclohexane core of the target molecule can exist as different stereoisomers (cis and trans), each of which is chiral. The synthesis of enantiomerically pure forms is crucial where specific stereochemistry is required.

The most direct approach to enantiopure this compound is to begin with an enantiomerically resolved precursor. cis- and trans-1,2-Cyclohexanedicarboxylic acids are commercially available and can be resolved into their respective enantiomers using classical methods with chiral resolving agents. Once the enantiopure dicarboxylic acid is obtained, it can be converted to the target dicarboxamide with retention of stereochemistry. A common method involves converting the dicarboxylic acid to the corresponding diacyl chloride using a reagent like thionyl chloride, followed by reaction with ammonia.

Alternatively, asymmetric organocatalysis can be employed to construct a chiral cyclohexane ring system with high stereocontrol. nih.govsemanticscholar.org For instance, cascade reactions like the Michael-initiated ring closure (MIRC) can produce highly functionalized and stereochemically rich cycloalkanes, which could serve as precursors to the desired dicarboxamide. escholarship.org

Novel Approaches and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These novel approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing catalytic methods.

The application of green chemistry principles to the synthesis of this compound centers on improving the efficiency and environmental profile of amide bond formation. nih.gov Traditional methods often rely on stoichiometric coupling agents (like carbodiimides), which generate significant chemical waste and exhibit poor atom economy. ucl.ac.ukcatalyticamidation.info

A key green strategy is the direct amidation of 1,2-cyclohexanedicarboxylic acid with ammonia. In this reaction, the only byproduct is water, perfectly aligning with the principles of atom economy and waste prevention. catalyticamidation.info This approach avoids the use of hazardous intermediates like acyl chlorides and the large quantities of byproducts associated with coupling reagents. nih.gov

Further green enhancements include:

Solvent-Free Reactions: Performing the reaction without a solvent, often by heating a mixture of the solid reactants, minimizes solvent waste and simplifies purification. researchgate.net

Use of Safer Solvents: When a solvent is necessary, replacing hazardous solvents like chlorinated hydrocarbons or dipolar aprotic solvents (DMF, DMAc) with greener alternatives is preferred. ucl.ac.uk

Biocatalysis: Enzymes, particularly from the lipase (B570770) family, can catalyze direct amidation reactions in organic media. nih.gov These biocatalysts operate under mild conditions and offer high selectivity, representing a highly sustainable synthetic tool.

To overcome the high temperatures often required for the uncatalyzed direct amidation of carboxylic acids, various catalytic systems have been developed. These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine and allowing the reaction to proceed under milder conditions. catalyticamidation.info

For the synthesis of this compound from its corresponding dicarboxylic acid, several types of catalysts are applicable:

Boric Acid Catalysis: Boric acid is an inexpensive, low-toxicity catalyst that can effectively promote the formation of amides from carboxylic acids and amines, often under solvent-free conditions. researchgate.netsciepub.com It is believed to function by forming a mixed anhydride intermediate that is more reactive towards the amine. sciepub.com

Metal Oxide Catalysis: Heterogeneous Lewis acid catalysts, such as niobium pentoxide (Nb₂O₅), have shown high activity and reusability in direct amidation reactions. nih.govresearchgate.net These solid catalysts are easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst recycling. Nb₂O₅ is particularly effective due to its tolerance to water and basic functional groups. researchgate.net Other metal-based catalysts, including those based on zirconium and hafnium, are also effective. mdpi.com

The table below summarizes various catalytic approaches applicable to the direct synthesis of amides from carboxylic acids.

Catalyst SystemSubstrate ScopeTypical ConditionsKey Advantages
Boric Acid Carboxylic acids + Amines/UreaSolvent-free, heatingLow cost, low toxicity, simple procedure. researchgate.netsciepub.com
Niobium Pentoxide (Nb₂O₅) Dicarboxylic acids + Amineso-xylene, refluxHeterogeneous, reusable, water- and base-tolerant. nih.govresearchgate.net
Zirconium/Hafnium Complexes Carboxylic acids + AminesDMSO, 70 °CReusable, stable against hydrolysis. mdpi.com
Enzymes (e.g., Lipases) Carboxylic acids + AminesAnhydrous organic mediaHigh selectivity, mild conditions, environmentally benign. nih.gov

Structural Elucidation and Conformational Analysis of 1,2 Cyclohexanedicarboxamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to elucidating the structure of 1,2-cyclohexanedicarboxamide in non-crystalline states. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy offer detailed insights into the molecule's structural framework and conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

While specific experimental spectra for this compound are not widely published, the expected proton (¹H) and carbon-13 (¹³C) NMR spectral features can be predicted based on established chemical shift correlations.

¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the amide protons (-CONH₂), the methine protons (CH-C=O), and the methylene (B1212753) protons (-CH₂-) of the cyclohexane (B81311) ring. The amide protons would likely appear as a broad signal in the downfield region (typically δ 5.0-8.5 ppm), with a chemical shift sensitive to solvent and concentration. The two methine protons, being adjacent to the electron-withdrawing amide groups, are expected in the δ 2.0-3.0 ppm range. The eight methylene protons of the cyclohexane ring would produce complex, overlapping multiplets in the upfield region (δ 1.2-2.0 ppm). The exact splitting patterns would depend on the stereochemistry (cis or trans) and the preferred chair conformation of the ring, which dictates the dihedral angles between adjacent protons.

¹³C NMR Spectroscopy: The carbon spectrum is expected to be simpler, showing three or four distinct signals for a symmetric isomer. The carbonyl carbons (C=O) of the amide groups would be the most downfield, appearing in the δ 170-180 ppm region openstax.org. The methine carbons attached to the amide groups would resonate around δ 40-55 ppm. The methylene carbons of the cyclohexane ring would appear at higher fields, typically in the δ 20-35 ppm range openstax.orgwisc.edu. The number of distinct methylene signals would depend on the molecule's symmetry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Amide (C=O) - 170 - 180
Amide (NH₂) 5.0 - 8.5 (broad) -
Methine (CH) 2.0 - 3.0 40 - 55
Methylene (CH₂) 1.2 - 2.0 (multiplets) 20 - 35

Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Conformational Insight

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the primary amide functional groups. Key vibrational modes include:

N-H Stretching: Two distinct bands are anticipated in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. In the solid state, the positions of these bands would be shifted to lower frequencies due to hydrogen bonding.

C=O Stretching (Amide I band): A strong, intense absorption between 1630 and 1690 cm⁻¹ is characteristic of the carbonyl stretch in primary amides pressbooks.pub. Its position provides clues about the extent of hydrogen bonding.

N-H Bending (Amide II band): A significant band around 1590-1650 cm⁻¹ arises from the N-H bending vibration.

C-H Stretching: Absorptions for the C-H bonds of the cyclohexane ring are expected just below 3000 cm⁻¹ libretexts.org.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity
N-H Stretch Primary Amide 3100 - 3500 Medium-Strong
C-H Stretch Alkane 2850 - 3000 Medium-Strong
C=O Stretch (Amide I) Primary Amide 1630 - 1690 Strong
N-H Bend (Amide II) Primary Amide 1590 - 1650 Medium-Strong

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules nih.gov. The trans isomer of this compound is chiral and exists as a pair of enantiomers. While specific CD studies on this compound are not prominent in the literature, the technique could be used to determine the absolute configuration of a resolved enantiomer by comparing experimental spectra with theoretical calculations. Furthermore, CD spectroscopy is highly sensitive to the solution-state conformation of molecules, and it could be employed to investigate the conformational dynamics of the cyclohexane ring and the orientation of the amide substituents in chiral isomers uva.nl.

X-ray Crystallography of this compound Single Crystals

Determination of Absolute Configuration and Crystal Packing Motifs

Analysis of Hydrogen Bonding Networks in the Solid State

The primary amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O). In the solid state, this compound is expected to form extensive hydrogen bonding networks. The most common and stable hydrogen-bonded motif for primary carboxamides is the centrosymmetric R²₂(8) dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds, forming a characteristic eight-membered ring rsc.org.

Each this compound molecule possesses two primary amide groups. This allows for the formation of more complex networks. For instance, the R²₂(8) dimers could be further linked by additional hydrogen bonds, potentially using the second N-H proton of each amide group, leading to the formation of one-dimensional chains or two-dimensional sheets rsc.orgresearchgate.net. The stability and topology of this network are the primary forces governing the crystal packing.

Crystallographic Studies of Metal Complexes Derived from this compound

The two amide groups of this compound, particularly the carbonyl oxygen atoms, can act as a bidentate chelating ligand to coordinate with metal ions. This can lead to the formation of various metal-organic complexes. A search of the crystallographic literature indicates that while the coordination chemistry of carboxamides is a known field, specific crystal structures of metal complexes derived from this compound as a ligand have not been widely reported. The synthesis and crystallographic characterization of such complexes could reveal interesting coordination geometries and potentially lead to materials with novel catalytic or structural properties.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
cis-1,2-Cyclohexanedicarboxamide
trans-1,2-Cyclohexanedicarboxamide

Computational Chemistry Approaches for this compound Systems

Computational chemistry provides a powerful toolkit to investigate the molecular properties of this compound at an atomic level of detail. These methods allow for the exploration of structural and energetic features that are often challenging to probe experimentally.

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometries and electronic properties of this compound isomers (cis and trans). By solving approximations of the Schrödinger equation, these methods can predict stable molecular structures, corresponding energies, and the distribution of electrons within the molecule.

DFT calculations, for instance using the M06-2X functional with a cc-pVTZ(-f)++ basis set, have been successfully applied to study the conformational preferences of related 1,2-disubstituted cyclohexanes, such as 1,2-cyclohexanedicarboxylic acid. researchgate.netsemanticscholar.org These studies show that while the diequatorial conformer is typically dominant, the diaxial conformer can become surprisingly populated depending on the solvent and ionization state, a phenomenon that could also be relevant for the dicarboxamide. researchgate.netsemanticscholar.org

The electronic structure of this compound is characterized by the polar amide groups. Quantum chemical calculations can provide insights into the partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is crucial for understanding the molecule's reactivity and its ability to participate in intermolecular interactions.

Table 1: Calculated Electronic Properties of a Generic 1,2-Disubstituted Cyclohexane System (Illustrative)

PropertyValueMethod
Dipole Moment~3.5 DDFT/B3LYP/6-31G
HOMO Energy-7.2 eVDFT/B3LYP/6-31G
LUMO Energy+0.5 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap7.7 eVDFT/B3LYP/6-31G

Note: This table is illustrative and based on general expectations for similar molecules. Specific values for this compound would require dedicated calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide high accuracy for specific conformers, exploring the entire conformational landscape of a flexible molecule like this compound requires computationally less expensive methods. Molecular mechanics (MM) force fields offer a classical mechanics-based approach to rapidly calculate the potential energy of a molecule as a function of its atomic coordinates.

Force fields such as AMBER, CHARMM, and OPLS are parameterized to reproduce experimental and high-level quantum mechanical data for a wide range of molecules. arxiv.orgnih.govfiveable.meuiuc.edugithub.io These force fields model the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions between atoms. arxiv.orgnih.govfiveable.meuiuc.edugithub.io

Molecular dynamics (MD) simulations utilize these force fields to simulate the movement of atoms in a system over time, providing a dynamic picture of the molecule's behavior. researchgate.netfrontiersin.orgmdpi.comucl.ac.uk By simulating this compound in a solvent box (e.g., water or dimethyl sulfoxide), MD can reveal the relative populations of different conformers, the rates of interconversion between them, and the influence of the solvent on conformational preferences. These simulations can track the puckering of the cyclohexane ring and the rotation of the carboxamide groups, offering a comprehensive view of the molecule's flexibility.

Table 2: Representative Conformational Dihedral Angles in this compound (Illustrative)

Dihedral Anglecis-Isomer (ae)trans-Isomer (ee)
C1-C2-C3-C4~55°~-55°
C6-C1-C2-C3~-55°~55°
N-C(O)-C1-C2VariableVariable
N-C(O)-C2-C1VariableVariable

Note: This table provides expected ranges for the cyclohexane ring torsions in a chair conformation. The carboxamide group orientations are highly variable.

Theoretical Studies of Intermolecular Interactions and Aggregation Behavior

The amide groups of this compound are capable of forming strong hydrogen bonds, which are the primary drivers of intermolecular interactions and aggregation. roaldhoffmann.comlp.edu.uanih.govnih.govmdpi.com Each amide group has a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions can lead to the formation of dimers, linear chains, and more complex three-dimensional networks in the solid state and in solution.

Theoretical studies can quantify the strength and geometry of these hydrogen bonds. Quantum chemical calculations on molecular dimers or larger clusters can determine the interaction energies and elucidate the contributions of electrostatic, induction, and dispersion forces. The Atoms in Molecules (AIM) theory can be used to analyze the electron density topology and characterize the nature of the intermolecular bonds. lp.edu.ua

Molecular dynamics simulations are particularly well-suited for studying the aggregation behavior of this compound in solution. By simulating a system with multiple solute molecules, MD can track the formation and dissolution of aggregates, determine the preferred modes of association (e.g., head-to-head or head-to-tail hydrogen bonding), and calculate the potential of mean force for aggregation. frontiersin.orgbham.ac.uk These simulations provide a dynamic and statistical view of the self-assembly process, which is crucial for understanding properties like solubility and crystal growth.

Table 3: Common Intermolecular Interactions in Amide Systems

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)
N-H···O=CAmide N-HCarbonyl Oxygen3 - 7
C-H···O=CCyclohexane C-HCarbonyl Oxygen0.5 - 2.5
van der WaalsAll atomsAll atomsVariable

Supramolecular Chemistry and Self Assembly of 1,2 Cyclohexanedicarboxamide

Hydrogen Bonding Interactions in 1,2-Cyclohexanedicarboxamide Systems

Hydrogen bonds are the principal driving force behind the supramolecular chemistry of this compound and its derivatives. The amide functional groups, with their hydrogen bond donor (N-H) and acceptor (C=O) sites, are pivotal in directing the assembly of these molecules into larger, ordered structures.

The amide N-H···O hydrogen bond is a robust and highly directional interaction that plays a fundamental role in the formation of supramolecular structures from this compound derivatives. The presence of two amide groups on the cyclohexane (B81311) ring allows for the formation of multiple hydrogen bonds, leading to the creation of extended networks.

The strength and geometry of these N-H···O bonds are critical in determining the stability and morphology of the resulting supramolecular assemblies. The table below presents typical hydrogen bond parameters observed in related amide structures.

InteractionD-H···A Angle (°)D···A Distance (Å)
N-H···O~150-180~2.8-3.2
C-H···O~120-170~3.0-3.8
O-H···O~160-180~2.5-2.9
Note: Data is generalized from typical hydrogen bond parameters in organic crystals.

In derivatives of this compound bearing hydroxyl groups, O-H···O hydrogen bonds can become a dominant feature of the supramolecular assembly. These can manifest as interactions between two hydroxyl groups (O-H···OH) or between a hydroxyl group and an amide carbonyl oxygen (O-H···O=C). For example, enantiomerically pure C₁₆-alkyl diamides derived from trihydroxy cyclohexane-1,2-dicarboxylic acid have been shown to self-assemble through hydrogen bonding of the unprotected hydroxyl groups, which can lead to the formation of helical aggregates in apolar solvents nih.gov. The presence and interplay of these various hydrogen bonding motifs add layers of complexity and control to the self-assembly process.

Molecular Recognition Phenomena Mediated by this compound Derivatives

The well-defined spatial arrangement of hydrogen bonding sites on the this compound scaffold makes its derivatives excellent candidates for use as synthetic receptors in molecular recognition. By modifying the cyclohexane core with additional functional groups, receptors can be designed to bind specific guest molecules, such as dicarboxylates and dicarboxylic acids, with high affinity and selectivity researchgate.net.

The fundamental principle behind this recognition is complementarity in size, shape, and hydrogen bonding patterns between the host (the this compound derivative) and the guest. The pre-organized arrangement of the amide N-H groups can create a binding pocket that is perfectly suited to interact with the carboxylate groups of a dicarboxylic acid guest. The binding is often driven by the formation of multiple hydrogen bonds between the host and guest.

The recognition and sensing of dicarboxylates are significant for applications in medical diagnostics and environmental monitoring researchgate.net. Synthetic receptors based on various scaffolds have been developed that utilize hydrogen bonding as the primary mode of interaction mdpi.comresearchgate.net. While specific studies on this compound as a receptor are not extensively detailed in the provided context, the principles derived from related systems are directly applicable. For instance, the use of amide and thiourea (B124793) moieties in synthetic receptors for dicarboxylate recognition highlights the effectiveness of neutral hydrogen bond donors in binding anionic guests mdpi.com. The rigid cyclohexane backbone of this compound derivatives offers an advantage in pre-organizing these binding sites for effective guest complexation.

Self-Assembly Mechanisms of this compound Derivatives

The process by which individual molecules of this compound derivatives organize into larger, ordered structures is known as self-assembly. This process is governed by a delicate balance of non-covalent interactions and can lead to a variety of complex architectures.

The self-assembly of this compound derivatives often proceeds in a hierarchical manner, where primary assemblies grow into larger, more complex structures nih.gov. In solution, particularly in non-polar solvents, the molecules first form small aggregates, such as dimers or trimers, driven by strong N-H···O hydrogen bonds. As the concentration increases or the temperature decreases, these primary aggregates can then associate to form one-dimensional fibrillar structures.

This process is highly dependent on the stereochemistry of the molecule. For example, the cis and trans isomers of polyfunctional cyclohexane-1,2-dicarboxylic acid bisamides exhibit different self-assembly behaviors, leading to distinct gelation properties nih.gov. These one-dimensional fibers can further entangle and cross-link to form a three-dimensional network, resulting in the formation of a supramolecular gel nih.govthieme-connect.de. This hierarchical assembly from the molecular level to the macroscopic level is a hallmark of low-molecular-weight gelators, a class to which many this compound derivatives belong nih.gov. The entire process, from molecular dissolution to the formation of macroscopic gels, represents a multi-level structural hierarchy pressbooks.pub.

Chirality at the molecular level can be transferred and amplified to the supramolecular level, leading to the formation of helical structures mdpi.com. When chiral this compound derivatives self-assemble, the inherent asymmetry of the molecules can introduce a twist in the growing one-dimensional aggregates. This twisting can be propagated along the fiber axis, resulting in the formation of supramolecular helices nih.gov.

The handedness of the helix (right-handed or left-handed) is often determined by the absolute configuration of the chiral centers in the molecule. For instance, a derivative of trihydroxy cyclohexane-1,2-dicarboxylic acid was predicted to self-assemble into aggregates with a torsion that produces a right-handed helix nih.gov. The formation of such helical structures is a fascinating example of how molecular information can be expressed at the macroscopic level. In broader contexts, the introduction of flexible cyclohexyl groups into other molecular systems has been shown to induce the formation of superhelices, demonstrating the significant role of this structural motif in directing chiral self-assembly elifesciences.org. The principles of chiral transcription from the molecular to the macroscopic level are fundamental to creating new functional materials with unique chiroptical properties mdpi.comelifesciences.org.

Influence of Stereoisomerism on Aggregation Modes and Chiral Induction

The stereochemistry of the this compound molecule is a determining factor in its supramolecular self-assembly and the resulting chirality of the aggregates. The compound exists as two primary stereoisomers: the achiral cis isomer and the chiral trans isomer, which in turn is a racemic mixture of (1R,2R) and (1S,2S) enantiomers. This inherent molecular geometry dictates the spatial orientation of the two carboxamide groups, profoundly influencing the intermolecular hydrogen-bonding networks that drive aggregation.

Conversely, the cis isomer is achiral, possessing a plane of symmetry. The amide groups are positioned on the same side of the cyclohexane ring, leading to different hydrogen-bonding patterns and aggregation modes compared to the trans isomer. While individual molecules are achiral, their assembly can still lead to chiral structures, a phenomenon discussed in the following section. The diastereomeric relationship between the cis and trans isomers ensures that their respective supramolecular assemblies are distinct in both structure and chiral expression.

Stochastic Symmetry Breaking in Achiral this compound Systems

Spontaneous or stochastic symmetry breaking is a phenomenon where a system composed of achiral building blocks self-assembles into chiral superstructures. nih.gov This process is particularly relevant to the achiral cis-1,2-cyclohexanedicarboxamide. Although the molecule itself lacks chirality, its self-assembly process, driven by directional hydrogen bonding, can break symmetry.

The aggregation of cis-1,2-cyclohexanedicarboxamide molecules can lead to the formation of helical assemblies. The initial event that determines the handedness (left or right) of a particular helical structure is random or stochastic. However, once a small nucleus of a specific chirality is formed, it acts as a template, directing the subsequent addition of other achiral molecules to propagate the same handedness. mdpi.com This results in the growth of macroscopic domains that are chiral.

In a bulk solution or gel, this process typically yields an equal number of left-handed and right-handed domains, resulting in a racemic mixture of supramolecular aggregates, and thus no net chirality is observed on the macroscopic scale. This emergence of chirality from achiral components is a fundamental concept in supramolecular chemistry and is crucial for understanding the origins of homochirality in biological systems. nih.gov Studies on other achiral systems have shown that even transiently chiral conformations can become persistently chiral in crowded environments, leading to spontaneous chiral symmetry breaking. arxiv.org The process demonstrates that molecular-level chirality is not a prerequisite for the observation of chirality at a macroscopic level. mdpi.com

Host-Guest Chemistry Involving this compound Scaffolds

The rigid cyclohexane backbone combined with the hydrogen-bonding capabilities of the two amide groups makes the this compound structure a promising scaffold for host-guest chemistry. analis.com.my In this context, the diamide (B1670390) acts as the "host," creating a recognition site or cavity capable of binding smaller molecules or ions, the "guests."

The primary interaction points for guest binding are the amide functionalities. Each amide group contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the C=O oxygen). This dual functionality allows the scaffold to form multiple, cooperative hydrogen bonds with complementary guest molecules. The pre-organization of these functional groups by the cyclohexane ring reduces the entropic penalty of binding, potentially leading to strong and selective host-guest complexes.

The flexibility and isomerism of such ligands play a significant role in allowing guest molecules to interact with the host. analis.com.my By modifying the scaffold, for example, by introducing additional ligating groups, a three-dimensional complex can be formed, enhancing specificity in guest binding. siesascs.edu.in The design of such systems allows for the incorporation of imaging probes, targeting ligands, or therapeutic agents through a modular, "Lego-like" approach. nih.gov

Below is a table illustrating the potential interactions between a this compound host scaffold and various types of guest molecules.

Guest TypePotential Guest MoleculePrimary Interaction Mechanism
Neutral Molecules Urea, Dicarboxylic AcidsHydrogen bonding between guest's carbonyl/hydroxyl groups and host's amide groups.
Anions Chloride (Cl⁻), Acetate (CH₃COO⁻)Hydrogen bonding between the anion and the host's N-H donors.
Cations Metal Ions (with coordinating groups)Coordination bonds if the scaffold is further functionalized with ligating atoms. analis.com.my

Solvent Effects on Supramolecular Organization and Dynamics

The choice of solvent is a critical parameter that profoundly influences the self-assembly of this compound, as it can compete with or mediate the intermolecular interactions driving the aggregation process. nih.gov The solvent's polarity, proticity (ability to donate hydrogen bonds), and other properties dictate the strength and nature of the resulting supramolecular structures, which can range from soluble states to organized gels or crystalline solids. nih.gov

In apolar solvents (e.g., octane, toluene), the strong, directional hydrogen bonds between the amide groups of this compound molecules are the dominant intermolecular force. The solvent molecules cannot compete for these hydrogen-bonding sites, leading to robust self-assembly and often resulting in the formation of organogels. In these systems, molecules aggregate into extensive networks, such as fibers or sheets, that immobilize the solvent. mdpi.com This behavior is driven by strong inter-gelator interactions that are favored over interactions with the nonpolar solvent. mdpi.com

In polar aprotic solvents (e.g., acetone, DMSO), the solvent molecules can act as hydrogen bond acceptors. They can interact with the N-H groups of the diamide, potentially disrupting the N-H···O=C bonds between the molecules. This can lead to weaker or different aggregation patterns compared to those in apolar solvents.

In polar protic solvents (e.g., alcohols like methanol (B129727) and ethanol), the solvent can act as both a hydrogen bond donor and acceptor. This leads to strong competition, where the solvent can solvate both the N-H and C=O parts of the amide groups. This competition can significantly weaken the intermolecular hydrogen bonds, potentially inhibiting extensive aggregation and leading to solubility or the formation of less stable, dynamic aggregates. mdpi.com

The effect of the solvent on the aggregation of similar diamide-based organogelators can be rationalized using Hansen Solubility Parameters (HSPs), which break down solubility into dispersion (δd), polar (δp), and hydrogen bonding (δh) components.

The table below summarizes the expected behavior of this compound in different solvent types.

Solvent TypeDominant InteractionExpected Aggregation Behavior
Apolar Strong inter-amide H-bondingHigh tendency to form stable gels/fibers.
Polar Aprotic Competition for N-H donorsModerate or altered aggregation; potential solubility.
Polar Protic Strong competition for both H-bond donors and acceptorsLow tendency to aggregate; high solubility.

Advanced Applications of 1,2 Cyclohexanedicarboxamide in Materials Science

Design and Synthesis of Low Molecular Weight Organogelators (LMWOGs)

Low Molecular Weight Organogelators (LMWOGs) are small molecules that can self-assemble in organic solvents to create three-dimensional networks, entrapping the solvent and forming a gel. utripoli.edu.lymdpi.com Derivatives of 1,2-cyclohexanedicarboxamide have emerged as highly effective LMWOGs due to their predictable self-assembly behavior, which is primarily driven by intermolecular hydrogen bonding between the amide functionalities. nih.gov

The synthesis of these gelators often starts from commercially available precursors like cyclohexane-1,2-dicarboxylic acid or its derivatives. For instance, new enantiomerically pure C16-alkyl diamides have been synthesized from (-)-shikimic acid, a readily available natural product. google.comoaepublish.comresearchgate.net The process typically involves the condensation reaction between the corresponding cyclohexane-1,2-dicarboxylic acid and a long-chain amine. google.com

The ability of a this compound derivative to form a gel is highly dependent on its molecular structure. Key factors influencing gelation include stereochemistry (cis vs. trans), the nature of substituents on the cyclohexane (B81311) ring, and the length of the alkyl chains attached to the amide groups.

Stereochemistry: The relative orientation of the two amide groups is crucial. Studies have shown that for simple N,N'-dialkyl derivatives, the trans-isomer is often a much more effective gelator than its cis counterpart. google.com The trans configuration allows for more efficient intermolecular hydrogen bonding, leading to the formation of stable, extended fibrous networks necessary for gelation. nih.gov

Intermolecular Forces: The self-assembly process is governed by a combination of non-covalent interactions. While hydrogen bonding between amide groups is the primary driving force, van der Waals interactions between the long alkyl chains also play a dominant role, particularly in polar solvents. nih.gov The chirality of the cyclohexane backbone can further direct the self-assembly process, often resulting in the formation of helical fibers. nih.gov

The gelling ability of these compounds is highly solvent-dependent. The table below illustrates the gelation properties of two diastereoisomers of a protected trihydroxy this compound derivative in various solvents.

CompoundSolventMGC (mg/mL)
cis -isomerMethanol (B129727)10
Ethanol (B145695)20
Pentane> 50
Ethyl Acetate> 50
trans -isomerMethanol10
Ethanol10
PentaneInsoluble
Ethyl AcetateInsoluble

MGC: Minimum Gelation Concentration. Data compiled from research findings. google.com

The gelling properties of this compound derivatives can be precisely controlled through strategic chemical modifications. By adding or modifying functional groups on the cyclohexane ring, researchers can alter the gelator's solubility and its interactions with solvent molecules, thereby tuning its gelling behavior.

A prime example is the functionalization of the cyclohexane ring with hydroxyl (-OH) groups. google.comoaepublish.comresearchgate.net The gelling ability of these polyfunctional derivatives is profoundly influenced by whether these hydroxyl groups are free or protected (e.g., as acetonides).

Fully Protected Hydroxyls: Derivatives with all hydroxyl groups protected are effective at gelating polar solvents like methanol and ethanol. google.comresearchgate.net

Free Hydroxyls: In contrast, a related compound with three free hydroxyl groups is insoluble in polar solvents but can gelate low-polarity solvents. This is attributed to strong intramolecular and intermolecular hydrogen bonding between the gelator's own hydroxyl and amide groups, which outcompetes interactions with polar solvent molecules. google.comoaepublish.com

Partial Protection: An intermediate case with two free hydroxyl groups exhibits an ambivalent ability to gelate both apolar and polar solvents. This dual behavior is achieved through two different aggregation patterns: hydrogen bonding involving the unprotected hydroxyls in apolar solvents, and interactions between the amide groups in polar ones. google.comoaepublish.comresearchgate.net

This ability to tune gelling properties through rational design is summarized in the table below.

Functionalization StateGels Polar Solvents (e.g., Ethanol)Gels Apolar Solvents (e.g., Toluene)Primary Interaction in Apolar Solvents
Fully Protected -OH GroupsYesNoN/A
Partially Free -OH GroupsYesYesHydrogen bonding via free -OH groups
Fully Free -OH GroupsNoYesStrong intermolecular H-bonding between gelator molecules

Data based on studies of trihydroxy cyclohexane-1,2-dicarboxamide derivatives. google.comoaepublish.comresearchgate.net

Development of Polymeric Materials and Coatings Utilizing this compound

The difunctional nature of the parent compound, 1,2-cyclohexanedicarboxylic acid, makes it a valuable monomer for condensation polymerization. libretexts.org When reacted with a diamine, it forms a polyamide, a class of polymers known for their high strength and thermal stability, famously represented by Nylon. chemguide.co.uksavemyexams.com

Incorporating the rigid cyclohexane ring into the backbone of a polyamide can impart unique properties. The non-planar, cyclic structure disrupts the chain packing that is typical in linear aliphatic polyamides (like Nylon 6,6), which can lead to several advantages:

Enhanced Solubility: The resulting polyamides often show improved solubility in common organic solvents, which is beneficial for processing and film casting. researchgate.net

Higher Glass Transition Temperature (Tg): The rigidity of the cyclohexane unit restricts chain rotation, leading to a higher Tg. This makes the resulting polymers suitable for applications requiring good thermal stability. researchgate.net

Optical Transparency: The introduction of such aliphatic cyclic structures can lead to amorphous polymers that are optically transparent. researchgate.net

While this compound itself is the product of amidation, its precursor, 1,2-cyclohexanedicarboxylic acid, is used to synthesize these specialty polyamides. These polymers can be cast into transparent, flexible, and tough films, making them candidates for advanced coatings and specialty plastic applications where a combination of thermal resistance and processability is required. researchgate.net

Application as CO2 Thickeners for Enhanced Oil Recovery

Enhanced Oil Recovery (EOR) techniques are critical for maximizing oil extraction from reservoirs. One method involves injecting supercritical carbon dioxide (scCO2) into wells to reduce oil viscosity and improve flow. chemguide.co.uk However, the low viscosity of scCO2 compared to crude oil leads to a phenomenon known as "viscous fingering," where the CO2 channels through the oil inefficiently, bypassing large volumes of recoverable oil. mdpi.com

A promising solution is to increase the viscosity of the scCO2 by using "thickeners." Small, self-associating molecules are ideal candidates for this purpose. savemyexams.comresearchgate.net The design strategy involves molecules that have a CO2-philic part to ensure solubility and a CO2-phobic part that promotes intermolecular association, forming supramolecular structures that increase the fluid's viscosity. researchgate.net

Derivatives of this compound are well-suited for this application. Their molecular architecture, featuring a compact cyclic core and powerful hydrogen-bonding amide groups, mirrors the design principles of effective CO2 thickeners. The self-assembly mechanisms observed in their function as organogelators are directly applicable to creating viscosity-enhancing networks within scCO2. By functionalizing the cyclohexane ring with CO2-philic chains (such as select fluorinated or silicone-based groups), these compounds could be engineered to dissolve in scCO2 while retaining their ability to form viscosity-building supramolecular assemblies through hydrogen bonding.

Emerging Applications in Responsive and Smart Materials

The self-assembly of this compound derivatives into organogels is, in itself, a form of responsive behavior. These gels are often thermoreversible, meaning they transition from a gel to a solution upon heating and reform upon cooling. google.com This property is the basis for their use in creating simple "smart" materials that respond to temperature changes.

The true potential in this area lies in creating materials that respond to other external stimuli, such as light, pH, or the presence of specific chemicals. nih.gov The this compound scaffold is an excellent platform for designing such advanced materials. By incorporating stimuli-responsive functional groups into the molecule, researchers can design gelators whose self-assembly process can be controlled by a specific trigger. oaepublish.com

For example, attaching a photo-switchable molecule (like an azobenzene (B91143) unit) could allow for the gel-sol transition to be controlled by UV or visible light. Similarly, incorporating acidic or basic sites could make the gelation process responsive to changes in pH. Research into related amide-based systems has shown that gel formation can be triggered by the presence of specific cations or anions, opening the door to applications in chemical sensing and selective extraction. nih.gov The rational design principles already established for tuning the gelling ability of this compound derivatives can be extended to create a new generation of sophisticated, multi-stimuli-responsive smart materials for applications in sensing, actuation, and controlled-release systems. nih.gov

Role of 1,2 Cyclohexanedicarboxamide in Catalysis and Coordination Chemistry

1,2-Cyclohexanedicarboxamide as Ligands for Transition Metal Complexes

The amide groups in this compound contain both nitrogen and oxygen atoms with lone pairs of electrons, making them effective Lewis bases capable of donating electron density to a Lewis acidic metal center. youtube.comyoutube.com This interaction forms a coordinate covalent bond, the fundamental linkage in coordination compounds. youtube.com The rigid cyclohexane (B81311) backbone pre-organizes the two amide groups, influencing the geometry and stability of the resulting metal complexes. The stereoisomerism of the cyclohexane ring (cis or trans) dictates the spatial orientation of the amide donors, which in turn determines whether the ligand will chelate to a single metal center or bridge multiple centers.

The synthesis of metal complexes involving this compound or its derivatives typically follows well-established procedures in coordination chemistry. The most common method involves the direct reaction of the ligand with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent.

A general synthetic procedure can be described as follows:

The this compound ligand is dissolved in a solvent, often an alcohol such as ethanol (B145695) or methanol (B129727).

A solution of the transition metal salt (e.g., Ni(II), Cu(II), Mn(II), Pt(II)) is added to the ligand solution, usually in a specific stoichiometric ratio (e.g., 1:1 or 2:1 ligand-to-metal). semanticscholar.orgnih.govsemanticscholar.org

The reaction mixture may be heated under reflux for several hours to facilitate the complexation reaction. nih.gov

Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed with solvent to remove unreacted starting materials, and dried under vacuum. nih.gov

The resulting solid-state complexes are then thoroughly characterized using a suite of analytical and spectroscopic techniques to determine their structure, composition, and properties.

Common Characterization Techniques:

TechniqueInformation Obtained
Elemental Analysis (C, H, N) Confirms the empirical formula and the ligand-to-metal ratio in the complex. researchgate.net
Infrared (IR) Spectroscopy Identifies the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O (amide I) and N-H bonds upon complexation indicates their involvement in bonding to the metal ion. researchgate.netresearchgate.net
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex, helping to elucidate the coordination geometry around the central metal ion (e.g., octahedral, square planar). researchgate.net
¹H and ¹³C NMR Spectroscopy Reveals the structure of the ligand in the complex and confirms its purity. Changes in chemical shifts compared to the free ligand can provide insights into the coordination environment. researchgate.net
Molar Conductance Measurements Determines whether the complex is an electrolyte or non-electrolyte in solution, indicating whether any anions are part of the coordination sphere or exist as free counter-ions. semanticscholar.org
Magnetic Susceptibility Measures the magnetic moment of the complex, which helps to determine the oxidation state and spin state of the metal ion and infer its geometry. semanticscholar.org
Thermogravimetric Analysis (TGA) Studies the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. nih.gov
Single-Crystal X-ray Diffraction Provides definitive information on the solid-state structure, including precise bond lengths, bond angles, and the overall coordination geometry of the metal center. mdpi.com

The way in which this compound binds to a metal center, its coordination mode, is largely governed by the stereochemistry of the ligand. The number of donor atoms a ligand uses to bind to a central metal is referred to as its denticity. libretexts.org

cis-1,2-Cyclohexanedicarboxamide: In the cis isomer, the two amide groups are on the same face of the cyclohexane ring. This geometry is ideal for the ligand to act as a bidentate chelating agent, binding to a single metal ion through the oxygen atoms of both carbonyl groups. This chelation forms a thermodynamically stable seven-membered ring, which is a common feature in coordination chemistry.

trans-1,2-Cyclohexanedicarboxamide: In the trans isomer, the amide groups are on opposite faces of the ring. This arrangement makes chelation to a single metal center sterically difficult. Instead, the trans isomer is more likely to act as a bridging ligand, where each amide group coordinates to a different metal ion, leading to the formation of coordination polymers or oligomeric structures. Alternatively, it may coordinate in a monodentate fashion, using only one of the two available amide groups.

The central metal ion and its preferred coordination number also influence the final structure. youtube.com For example, a metal ion that favors a coordination number of six may bind to three cis-dicarboxamide ligands to form an octahedral complex. A metal favoring a coordination number of four could form a tetrahedral or square planar complex with two such ligands. libretexts.org The binding affinity is influenced by the hard and soft acid-base (HSAB) principle; the hard oxygen donors of the amide group will preferentially bind to hard metal ions like Cr(III), Mn(II), and Fe(III).

Application in Enantioselective Catalysis

Asymmetric catalysis, which aims to produce one enantiomer of a chiral molecule selectively, is a cornerstone of modern chemical synthesis. nih.gov The success of this field relies heavily on the design of chiral ligands that can effectively transfer their stereochemical information to the products of a reaction. The 1,2-disubstituted cyclohexane framework is a privileged scaffold for this purpose due to its conformational rigidity and well-defined stereochemistry. researchgate.netmyuchem.com

The development of chiral ligands based on the this compound structure begins with an enantiomerically pure precursor, most commonly (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane (DACH). This C₂-symmetric diamine is a versatile building block for a vast number of successful chiral ligands. researchgate.net

By reacting enantiopure DACH with acylating agents, the corresponding chiral 1,2-cyclohexanedicarboxamides can be synthesized. The resulting ligands possess a rigid chiral backbone where the stereocenters on the cyclohexane ring create a fixed, three-dimensional chiral environment. When such a ligand coordinates to a transition metal, it imposes this chirality on the resulting catalyst. This pre-organized chiral pocket can then discriminate between the two prochiral faces of a substrate or two enantiomeric transition states, leading to the preferential formation of one enantiomeric product. The modular nature of the synthesis allows for fine-tuning of the ligand's steric and electronic properties by varying the substituents on the amide nitrogen atoms.

Metal complexes incorporating chiral ligands derived from the 1,2-cyclohexane scaffold are designed to catalyze a wide range of asymmetric transformations. The choice of metal is crucial, as it defines the type of reaction that can be catalyzed (e.g., ruthenium for hydrogenations, rhodium for hydroformylations, palladium for cross-coupling reactions). nih.gov

While direct catalytic applications of simple this compound are not extensively documented, the broader family of ligands derived from the chiral 1,2-diaminocyclohexane (DACH) scaffold demonstrates the immense potential of this framework. These catalysts have been successfully employed in numerous important asymmetric reactions, achieving high levels of enantioselectivity.

Examples of Asymmetric Reactions Catalyzed by Metal Complexes with DACH-derived Ligands:

Asymmetric ReactionMetalLigand TypeTypical Enantioselectivity (% ee)
Transfer Hydrogenation of Ketones Ru(II), Os(II)TsDPEN-type>95%
Epoxidation of Alkenes Mn(III)Salen-type>90%
Cyclopropanation of Alkenes Co(II)Porphyrin-type>80%
Aryl Transfer to Aldehydes Rh(I)Salan-typeup to 83% researchgate.net
Diels-Alder Reactions Cu(II)BOX-type>98%

The design of these catalysts involves creating a metal complex where the substrate can approach the metal center in a highly controlled manner, dictated by the steric bulk of the chiral ligand. This ensures that the key bond-forming step occurs with a strong facial bias, leading to a high enantiomeric excess (ee) of the desired product. The success of these related systems strongly suggests that catalysts based on chiral this compound would be highly effective in similar asymmetric transformations.

Bio-Inspired Catalysis: "Chemzymes" and Host-Guest Complexes in Catalytic Systems

Bio-inspired catalysis seeks to replicate the high efficiency and selectivity of natural enzymes by creating smaller, synthetic molecules, often referred to as "chemzymes" or artificial enzymes. A key strategy in this field is the use of host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule (a substrate), creating a microenvironment that facilitates a specific chemical reaction. This is often achieved through non-covalent interactions like hydrogen bonding and hydrophobic effects.

The this compound scaffold possesses intrinsic properties that make it a theoretical candidate for constructing such systems. The two amide groups are excellent hydrogen bond donors and acceptors, capable of self-assembly or of binding to specific substrates. The cyclohexane ring provides a pre-organized, semi-rigid platform that can orient these functional groups in precise three-dimensional space. By modifying the amide groups or the cyclohexane ring, it is conceivable to design this compound derivatives that could:

Self-assemble into larger, ordered structures (supramolecular polymers or capsules) that contain catalytically active sites.

Act as a host molecule that selectively binds a guest substrate in a catalytically competent orientation.

Serve as a scaffold to position other catalytic groups (e.g., metal ions, acid/base moieties) in a biomimetic fashion.

However, based on a survey of available scientific literature, the specific application of this compound itself as a central component in well-defined chemzymes or host-guest catalytic systems is not extensively documented. While related structures like alkylamides of cyclohexane-β-amino acids have been studied for their supramolecular ordering, their catalytic applications remain largely unexplored. The principles of supramolecular catalysis and artificial enzyme design are well-established, but the deployment of the this compound framework in this specific context is an area that appears to warrant further investigation.

Design of this compound Scaffolds for Enzyme Inhibition Mechanism Studies

The this compound scaffold has proven to be a valuable platform for designing potent and selective enzyme inhibitors. Its rigid structure allows for the precise positioning of functional groups to interact with amino acid residues within an enzyme's active site. By serving as a structural mimic of a substrate's transition state or a key binding motif, these scaffolds can effectively block the enzyme's catalytic activity.

Angiotensin-Converting Enzyme (ACE) Inhibition:

Researchers have successfully designed novel, non-amino acid inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. Monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acid were synthesized as alternatives to the common acylproline moiety found in many ACE inhibitors researchgate.net. The cyclohexane ring acts as a rigid scaffold to orient a side chain containing a zinc-binding group (e.g., hydroxamic acid) and other functionalities to interact with the enzyme's active site pockets researchgate.net.

One of the most potent compounds developed from this research was a hydroxamic acid derivative of cis-1,2-cyclohexanedicarboxylic acid. This compound, (1S,2R)-cis-2[[[2-(hydroxyamino)-2-oxoethyl]methylamino]carbonyl] cyclohexanecarboxylic acid, demonstrated highly potent and selective competitive inhibition of ACE with an IC₅₀ value of 7.0 nM, comparable to the established drug captopril (B1668294) (IC₅₀ of 3.0 nM) researchgate.net. Molecular modeling confirmed that this non-amino acid structure fits the requirements for binding to the ACE active site researchgate.net.

Table 1: Inhibition of Angiotensin-Converting Enzyme (ACE) by a this compound Derivative

CompoundTarget EnzymeIC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
(1S,2R)-cis-2[[[2-(hydroxyamino)-2-oxoethyl]methylamino]carbonyl] cyclohexanecarboxylic acidACE7.0Captopril3.0

α-Glucosidase Inhibition:

The this compound scaffold has also been incorporated into more complex structures to target other enzymes. A series of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion and a target for type 2 diabetes therapies nih.govnih.gov.

In this molecular design, the cyclohexane-dicarboxamide core serves as a central scaffold. The study found that specific substitutions on the aryl and pyridine (B92270) rings were crucial for activity. The most effective compounds exhibited significant α-glucosidase inhibition, with the compound featuring furan (B31954) and chloropyridine moieties showing the highest activity nih.gov.

Table 2: α-Glucosidase Inhibition by Selected this compound Derivatives

Compound IDKey SubstituentsTarget EnzymeIC₅₀ (µmol/L)
3jFuran and Chloropyridineα-Glucosidase124.24 ± 0.16
3d2,4-Dichlorobenzene and Pyridineα-Glucosidase148.18 ± 3.02
3iThiophene and Chloropyridineα-Glucosidase418.21 ± 1.02
Acarbose (Standard Control)α-Glucosidase32.71 ± 1.17

These examples demonstrate that the this compound framework is a versatile and effective scaffold for structure-based drug design, enabling the development of potent inhibitors for diverse enzymatic targets through the strategic modification of its peripheral functional groups.

Future Directions and Perspectives in 1,2 Cyclohexanedicarboxamide Research

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel 1,2-cyclohexanedicarboxamide derivatives and their applications. nih.govastrazeneca.com ML algorithms can analyze vast datasets to identify patterns, make predictions, and generate insights into complex chemical systems, thereby accelerating research and development. ijarsct.co.inresearchgate.net

In the context of this compound, ML models can be trained on existing experimental and computational data to predict key properties such as binding affinities, self-assembly behavior, and catalytic activity. ijarsct.co.in For instance, by analyzing descriptors from quantum chemical calculations, algorithms like Support Vector Machines (SVM) have shown high accuracy in predicting reaction yields for amide bond synthesis. researchgate.net This approach can be adapted to optimize the synthesis of new this compound derivatives with desired functionalities.

Furthermore, generative AI models, combined with reinforcement learning, can design novel molecules in silico that are optimized for specific functions, potentially shortening the design-make-test-analyze (DMTA) cycle significantly. oxfordglobal.com By leveraging transfer learning, knowledge gained from large, easily generated datasets can be applied to improve predictive performance for more complex properties that are expensive to determine experimentally. astrazeneca.com This data-driven approach will enable researchers to explore the vast chemical space of this compound derivatives more efficiently, leading to the rapid discovery of new materials and catalysts. astrazeneca.com The development of comprehensive databases for these supramolecular systems will be crucial for training and validating more sophisticated and predictive ML models. ijarsct.co.in

Advanced Characterization Techniques for Dynamic Supramolecular Systems

Understanding the intricate and dynamic nature of supramolecular assemblies formed by this compound is critical to harnessing their full potential. Future research will increasingly rely on advanced characterization techniques to probe the structure, dynamics, and host-guest interactions of these systems in solution and at interfaces.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. weebly.com Advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity and three-dimensional structure of complex assemblies. For dynamic systems, NMR can be used to study the kinetics and thermodynamics of host-guest binding and self-assembly processes. For example, partial ¹H NMR spectra can show shifts upon the addition of guest molecules, indicating interaction and complex formation within a host cavity. researchgate.net

Computational modeling, including molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, will play an ever-more important role. researchgate.netopenreadings.eu These methods provide atomic-level insights into the stability, conformational changes, and intermolecular interactions that govern the behavior of these supramolecular structures. researchgate.netopenreadings.eu Combining experimental NMR data with QM/MM calculations can provide a more accurate and detailed picture of the structural properties of these complexes in solution. openreadings.eu As these systems find applications at interfaces, techniques that can probe surface interactions and organization will also become vital. pklab.cz

Rational Design of Multi-Functional this compound-based Materials

The rational design of materials involves controlling synthetic pathways to achieve a final product with desired properties and functionalities. nih.gov The rigid, yet conformationally adaptable, cyclohexane (B81311) backbone of this compound, combined with the hydrogen-bonding capability of its amide groups, makes it an excellent building block for creating highly ordered, multi-functional materials.

Future research will focus on incorporating this compound moieties into framework materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). uchicago.eduuchicago.edu The precise spatial arrangement of the amide groups can be used to direct the assembly of these frameworks and create specific binding pockets or catalytic sites. The tunability of these materials allows for the precise molecular control of their structures, providing ideal platforms for developing heterogeneous catalysts with unique reactivities. uchicago.eduuchicago.edu

By strategically pre-organizing catalytic sites within these frameworks, it is possible to facilitate the kinetics of targeted reactions. uchicago.edu This approach can lead to materials with synergistic properties, where multiple components work in concert to enhance performance in areas like photocatalysis, sensing, and separations. uchicago.edusciopen.com The goal is to create robust, reusable materials where the unique recognition and assembly properties of the this compound unit are translated into macroscopic function. sciopen.comrsc.org

Expansion of Catalytic Applications to Novel Chemical Transformations

Derivatives of the 1,2-cyclohexanediamine (B1199290) scaffold, from which this compound is derived, have proven to be effective in organocatalysis. mdpi.compreprints.org Bifunctional organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold have been developed and tested in asymmetric reactions. mdpi.comresearchgate.net These catalysts typically feature a hydrogen-bond donor moiety (like thiourea (B124793) or, in recent studies, 1,2-benzenediamine) and a basic amino group, which work synergistically to activate both the electrophile and the nucleophile. mdpi.compreprints.org

Research has demonstrated the synthesis of various catalyst subtypes, including amides and sulfonamides, from (1R,2R)-cyclohexane-1,2-diamine. mdpi.comresearchgate.net These have been applied to the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. While these initial catalysts showed high conversions, the enantioselectivity was moderate.

Performance of (1R,2R)-Cyclohexane-1,2-diamine Derived Amide Catalysts in the Michael Addition of Acetylacetone to trans-β-nitrostyrene mdpi.com
Catalyst IDSubstituent (R)Conversion (%)Enantiomeric Excess (% ee)
13d-8632
13e-8332

Future work will focus on expanding the scope of these catalysts to novel chemical transformations beyond the Michael addition. This includes exploring their potential in aldol (B89426) reactions, Mannich reactions, and various cycloadditions. The modular synthesis of these catalysts allows for systematic tuning of their steric and electronic properties to improve both reactivity and stereoselectivity. mdpi.com By combining the principles of organocatalysis with other catalytic fields, such as photoredox or metal catalysis, new synergistic catalytic systems based on the this compound scaffold can be developed to access reactions that are otherwise difficult to achieve. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.